

Bis-PEG29-acid Hydrophilic Spacer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-PEG29-acid*

Cat. No.: *B8006529*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the **Bis-PEG29-acid** hydrophilic spacer. This homobifunctional linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) where precise control over molecular architecture and physicochemical properties is paramount.

Core Properties of Bis-PEG29-acid

Bis-PEG29-acid is a discrete polyethylene glycol (dPEG®) derivative characterized by a chain of 29 ethylene glycol units flanked by two terminal carboxylic acid groups. This structure imparts a unique combination of hydrophilicity, flexibility, and defined length, making it an effective spacer for linking two molecular entities.

Physicochemical Characteristics

The defining features of **Bis-PEG29-acid** are its ability to enhance the aqueous solubility of conjugated molecules and to provide a flexible, extended linkage between them.^{[1][2]} The terminal carboxylic acids can be reacted with primary or secondary amines in the presence of activating agents to form stable amide bonds.^[3]

Table 1: Physicochemical Properties of **Bis-PEG29-acid**

Property	Value	Source
Chemical Name	α,ω -Bis-carboxy-poly(ethylene glycol)	[2]
Molecular Formula	C62H122O33	[4]
Molecular Weight	1395.61 g/mol	
Purity	Typically $\geq 95\%$	
Appearance	White to off-white solid or viscous oil	Generic PEG property
Solubility	Soluble in water and most organic solvents (e.g., DMSO, DMF). Quantitative solubility data is not readily available.	
Spacer Length	Approximately 108 Å (estimated) ¹	Calculation
Functional Groups	2 x Carboxylic Acid (-COOH)	

¹The spacer length is an estimation based on the extended conformation of the 29-unit ethylene glycol chain, with each unit contributing approximately 3.5 Å and additional length from the terminal functional groups. The actual end-to-end distance in solution will vary due to the flexibility of the PEG chain.

Stability and Storage

PEG-based molecules are generally stable under standard laboratory conditions. However, the ether linkages in the PEG backbone can be susceptible to oxidative degradation over long periods, especially when exposed to heat, light, and oxygen. The terminal carboxylic acid groups are stable, but the molecule should be stored under recommended conditions, typically at -20°C, to ensure long-term integrity. Hydrolysis of the ester bonds that may be formed during conjugation is pH-dependent, with increased rates at both acidic and basic pH.

Role in Drug Development and Bioconjugation

The unique properties of the **Bis-PEG29-acid** spacer make it a valuable component in the design of advanced therapeutics.

Enhancing Solubility and Pharmacokinetics

A primary application of PEG linkers is to improve the solubility of hydrophobic molecules, such as many potent small-molecule drugs. By conjugating a hydrophobic drug to a hydrophilic PEG spacer, the overall aqueous solubility of the resulting conjugate is increased, which can improve its handling, formulation, and pharmacokinetic profile. The flexible PEG chain can also create a hydrodynamic shield around the conjugated molecule, potentially reducing renal clearance and protecting it from enzymatic degradation, thereby extending its circulation half-life.

Application in PROTACs

Bis-PEG29-acid is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC functions by forming a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

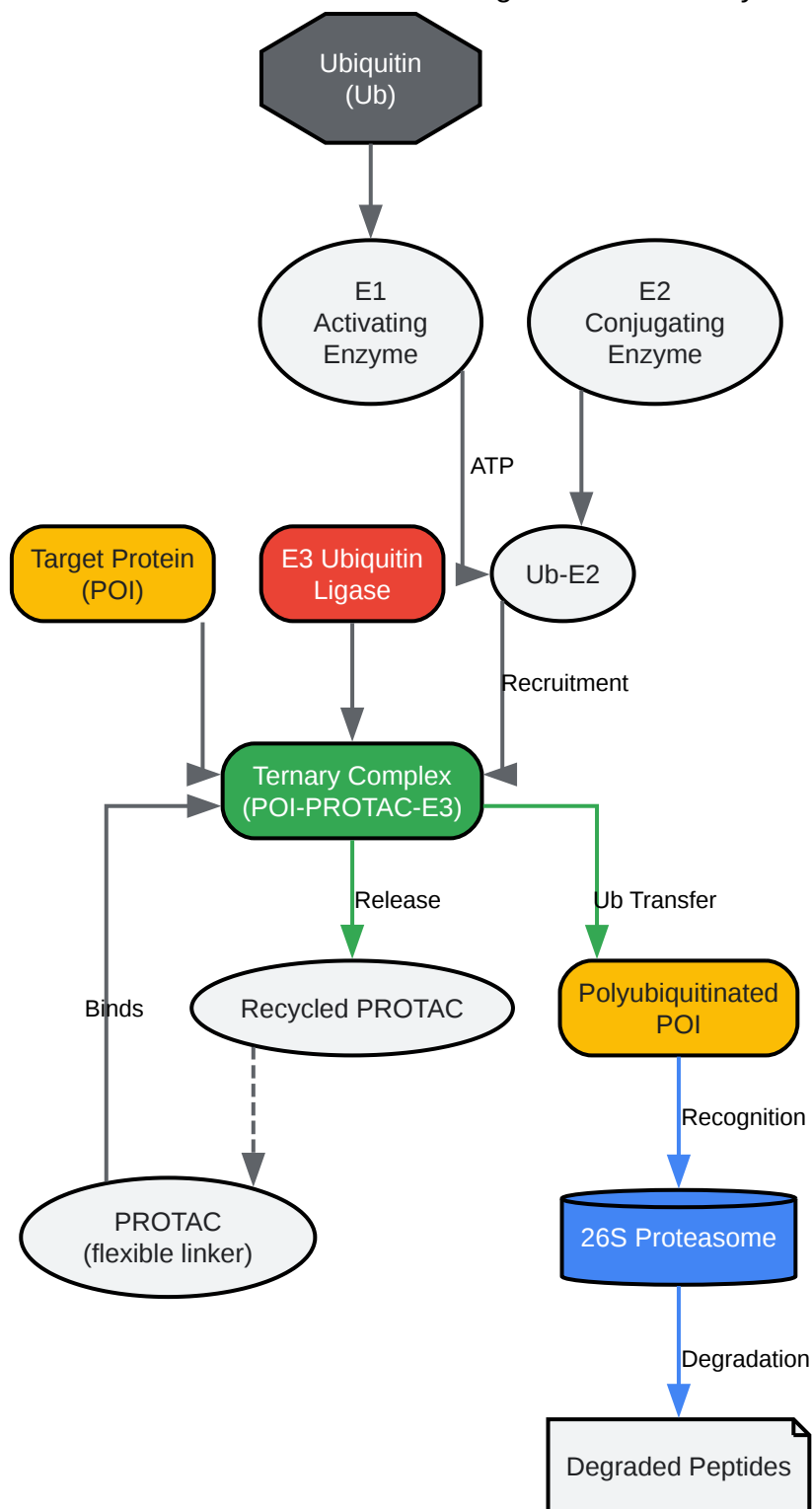
The linker plays a crucial role in this process. Its length and flexibility are critical for allowing the two ligands to simultaneously bind to their respective proteins and for optimizing the geometry of the ternary complex for efficient ubiquitination. Flexible linkers like **Bis-PEG29-acid** can provide the necessary degrees of freedom for the formation of a stable and productive ternary complex. While some successful clinical candidates like ARV-110 and ARV-471 have utilized shorter, more rigid linkers, the optimal linker is target-dependent, and longer, flexible PEG linkers remain a key tool in PROTAC design.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein via the ubiquitin-proteasome pathway.

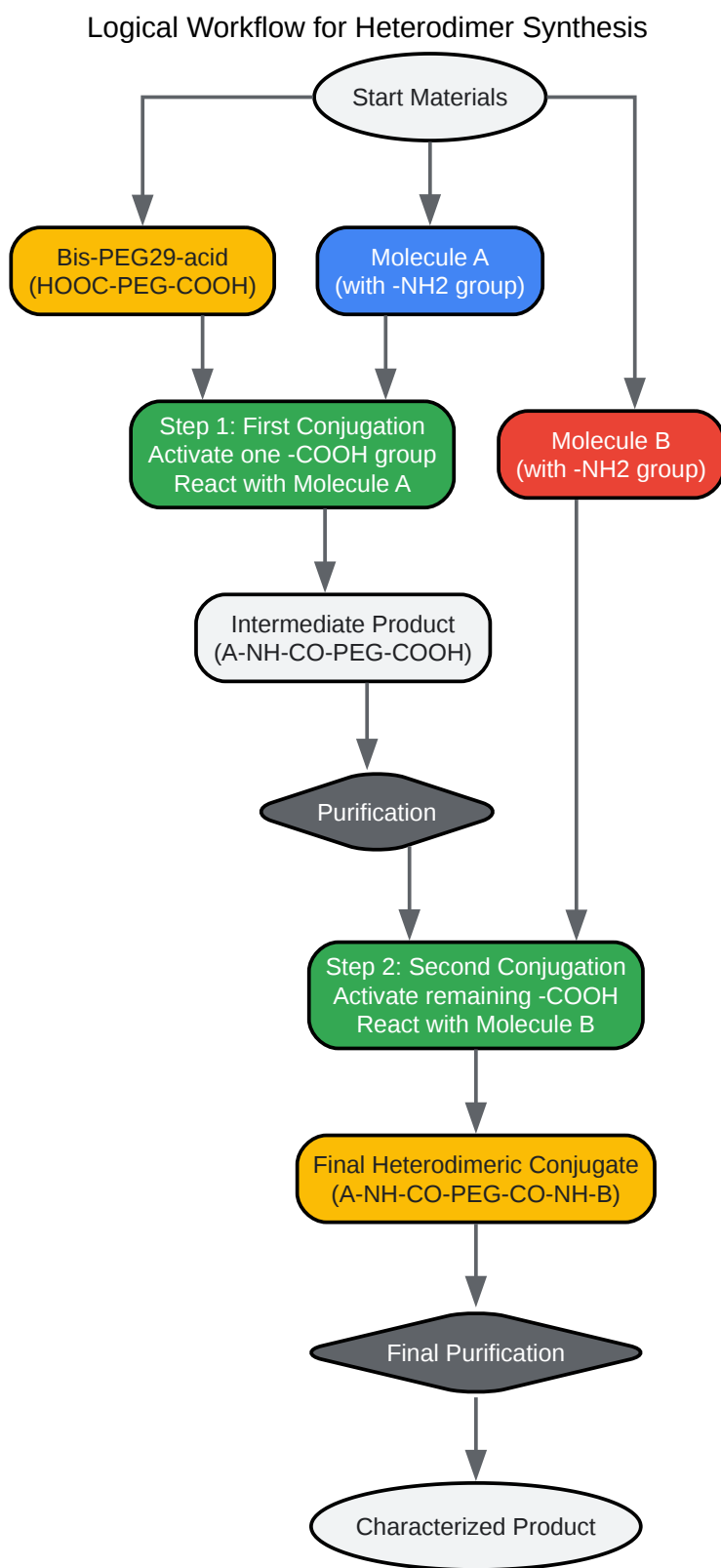
PROTAC-Mediated Protein Degradation Pathway

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Caption: Catalytic cycle of PROTAC-induced protein degradation.

Logical Workflow: Synthesis of a Heterodimeric Conjugate

This diagram outlines the logical steps for synthesizing a heterodimeric conjugate (e.g., a PROTAC) using a homobifunctional linker like **Bis-PEG29-acid**.



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Caption: Logical flow for sequential heterodimer synthesis.

Experimental Protocols

The following sections provide representative protocols for the use of **Bis-PEG29-acid** in bioconjugation. These are intended as a starting point, and optimization of molar ratios, reaction times, and purification methods will be necessary for specific applications.

General Two-Step Amide Coupling Protocol for Heterodimer Synthesis

This protocol describes the sequential conjugation of two different amine-containing molecules (Molecule A and Molecule B) to **Bis-PEG29-acid**.

Materials:

- **Bis-PEG29-acid**
- Molecule A with a primary amine (e.g., POI ligand)
- Molecule B with a primary amine (e.g., E3 ligase ligand)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, pH 4.7-6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.0
- Purification tools: Preparative HPLC (Reverse Phase), Dialysis or Size Exclusion Chromatography (SEC) columns.

Procedure:

Step 1: Synthesis of Mono-Substituted Intermediate (Molecule A-PEG-COOH)

- **Reagent Preparation:** Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or water immediately before use.
- **Activation of **Bis-PEG29-acid**:** Dissolve **Bis-PEG29-acid** (1 equivalent) in Reaction Buffer. Add EDC (1.1 equivalents) and NHS (1.1 equivalents). A slight molar excess of the PEG linker may be used to drive the reaction towards mono-substitution.
- **Incubation:** Stir the reaction mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.
- **First Conjugation:** Dissolve Molecule A (0.8 equivalents) in Coupling Buffer. Add the solution of Molecule A to the activated PEG linker solution. Adjust the pH to 7.2-7.5 if necessary.
- **Reaction:** Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- **Quenching (Optional but Recommended):** Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
- **Purification of Intermediate:** Purify the mono-substituted intermediate (Molecule A-PEG-COOH) from unreacted **Bis-PEG29-acid**, Molecule A, and reaction byproducts. Preparative reverse-phase HPLC is often the method of choice for this step. Characterize the purified intermediate by LC-MS to confirm its identity.

Step 2: Synthesis of Final Heterodimeric Conjugate (Molecule A-PEG-Molecule B)

- **Activation of Intermediate:** Dissolve the purified and dried Molecule A-PEG-COOH intermediate (1 equivalent) in Reaction Buffer. Add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents).
- **Incubation:** Stir the reaction mixture at room temperature for 15-30 minutes to activate the remaining carboxylic acid group.
- **Second Conjugation:** Dissolve Molecule B (1.2 equivalents) in Coupling Buffer. Add the solution of Molecule B to the activated intermediate solution. Adjust the pH to 7.2-7.5.

- **Reaction:** Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- **Quenching:** Add Quenching Solution to stop the reaction.
- **Final Purification:** Purify the final heterodimeric conjugate using an appropriate method such as preparative HPLC or SEC.
- **Characterization:** Confirm the identity, purity, and integrity of the final product using analytical HPLC, LC-MS, and, if applicable, NMR.

Purification and Characterization

Table 2: Common Techniques for Purification and Characterization

Technique	Purpose	Key Considerations
Reverse-Phase HPLC (RP-HPLC)	Purification of intermediates and final product; Purity assessment.	Excellent for separating molecules based on hydrophobicity. Gradient elution is typically required.
Size Exclusion Chromatography (SEC)	Removal of small molecule reagents; Separation based on size.	Useful for separating the larger conjugate from unreacted small molecules. May not resolve species of similar size.
Ion-Exchange Chromatography (IEX)	Purification based on charge differences.	Can be used to separate species with different numbers of acidic or basic groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)	Confirmation of molecular weight of intermediates and final product; Purity assessment.	Essential for verifying the success of each conjugation step.
Nuclear Magnetic Resonance (NMR)	Structural confirmation of the final conjugate.	Provides detailed structural information, confirming the covalent linkages.

Conclusion

The **Bis-PEG29-acid** hydrophilic spacer is a versatile and powerful tool for researchers in drug development and the life sciences. Its defined length, flexibility, and ability to enhance solubility make it an ideal linker for constructing complex biomolecules, most notably PROTACs. By providing spatial separation and favorable physicochemical properties, it enables the rational design of novel therapeutics. The successful application of this linker requires careful consideration of reaction conditions and robust purification and analytical strategies to ensure the synthesis of well-defined and pure conjugates. This guide provides a foundational framework to aid researchers in the effective utilization of this valuable chemical tool.

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- To cite this document: BenchChem. [Bis-PEG29-acid Hydrophilic Spacer: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8006529#bis-peg29-acid-hydrophilic-spacer-properties]

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